4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
Overview
Description
4,4’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol is an organic compound characterized by its unique spirobi[indene] structure. This compound features two bromine atoms and two hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol typically involves the bromination of a precursor indene compound. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of the fully hydrogenated spirobi[indene] compound.
Substitution: Formation of various substituted spirobi[indene] derivatives.
Scientific Research Applications
4,4’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4,4’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol involves its interaction with specific molecular targets. The bromine atoms and hydroxyl groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dibromo-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]
- 4,4’-Dibromo-2,2’,2’‘,3,3’,3’‘,5,5’,5’,6,6’-dodecafluoro-1,1’:4’,1’-terphenyl
Uniqueness
4,4’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol is unique due to its specific combination of bromine atoms and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. Its spirobi[indene] structure also sets it apart from other similar compounds, providing unique steric and electronic properties .
Properties
IUPAC Name |
7,7'-dibromo-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Br2O2/c18-11-1-3-13(20)15-9(11)5-7-17(15)8-6-10-12(19)2-4-14(21)16(10)17/h1-4,20-21H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVMVFKUNSNXQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C(C=CC(=C32)O)Br)C4=C(C=CC(=C41)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501141177 | |
Record name | 1,1′-Spirobi[1H-indene]-7,7′-diol, 4,4′-dibromo-2,2′,3,3′-tetrahydro-, (1R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501141177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681481-94-7 | |
Record name | 1,1′-Spirobi[1H-indene]-7,7′-diol, 4,4′-dibromo-2,2′,3,3′-tetrahydro-, (1R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=681481-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-Spirobi[1H-indene]-7,7′-diol, 4,4′-dibromo-2,2′,3,3′-tetrahydro-, (1R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501141177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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